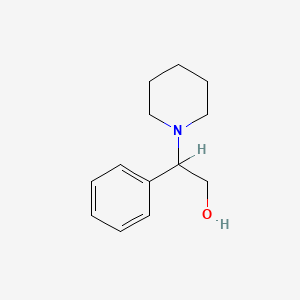

2-Phenyl-2-piperidin-1-YL-ethanol

Description

BenchChem offers high-quality 2-Phenyl-2-piperidin-1-YL-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2-piperidin-1-YL-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNHYWAUADMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963570 | |

| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-59-2 | |

| Record name | β-Phenyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineethanol, beta-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenyl-2-piperidin-1-YL-ethanol CAS number and identifiers

An In-depth Technical Guide to Phenyl-Piperidine-Ethanol Derivatives

Abstract

This technical guide provides a comprehensive overview of a key piperidine derivative, focusing on its chemical identification, properties, synthesis, and applications. Due to the potential ambiguity in the nomenclature "2-Phenyl-2-piperidin-1-YL-ethanol," this document centers on the most chemically plausible and well-documented isomer: 1-Phenyl-2-(piperidin-1-yl)ethanol . This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed technical data, validated protocols, and insights into its relevance in medicinal chemistry.

Introduction and Nomenclature Clarification

The chemical name "2-Phenyl-2-piperidin-1-YL-ethanol" is structurally ambiguous under standard IUPAC nomenclature. However, based on common synthetic pathways and documented compounds, the most probable intended molecule is 1-Phenyl-2-(piperidin-1-yl)ethanol . This compound belongs to the class of amino alcohols and features a piperidine ring, a common and highly significant scaffold in pharmaceutical development. The piperidine moiety is a component in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule.[1][2] This guide will proceed with a detailed analysis of this compound, while also acknowledging other related isomers.

Compound Identification and Core Identifiers

Precise identification is critical for regulatory compliance, patent applications, and scientific communication. The primary identifiers for 1-Phenyl-2-(piperidin-1-yl)ethanol are summarized below.

| Identifier | Value | Source |

| CAS Number | 2480-56-0 | PubChem[3] |

| IUPAC Name | 1-phenyl-2-(piperidin-1-yl)ethan-1-ol | PubChem[3] |

| Molecular Formula | C₁₃H₁₉NO | PubChem[3] |

| Molecular Weight | 205.30 g/mol | PubChem[3] |

| InChI Key | WMZSIEGEKUAGJB-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C1CCN(CC1)CC(C2=CC=CC=C2)O | PubChem[3] |

| ChEMBL ID | CHEMBL1863743 | PubChem[3] |

| DSSTox Substance ID | DTXSID00274587 | PubChem[3] |

Other related isomers include:

-

(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol (CAS: 1415-36-7)[4]

-

2-Phenyl-1-piperidin-4-ylethanol (MDL: MFCD09864253)

Physicochemical and Computed Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical parameters in drug development.

| Property | Value | Notes |

| XLogP3 | 1.7 | A computed measure of lipophilicity.[3] |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl (-OH) group.[3] |

| Hydrogen Bond Acceptor Count | 2 | From the nitrogen and oxygen atoms.[3] |

| Rotatable Bond Count | 3 | Indicates conformational flexibility.[3] |

| Topological Polar Surface Area | 23.5 Ų | Influences membrane permeability.[3] |

Synthesis and Mechanistic Insights

The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethanol can be achieved through several established organic chemistry reactions. A prevalent and efficient method is the nucleophilic ring-opening of styrene oxide with piperidine.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a robust method for the synthesis of 1-Phenyl-2-(piperidin-1-yl)ethanol.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene oxide (1.0 eq).

-

Add ethanol as the solvent (approx. 5-10 mL per gram of styrene oxide).

-

Add piperidine (1.1 eq) to the solution. The slight excess of piperidine ensures the complete consumption of the limiting reagent, styrene oxide.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the styrene oxide spot is no longer visible.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate to yield the pure 1-Phenyl-2-(piperidin-1-yl)ethanol.

Logical Workflow for Synthesis

The following diagram illustrates the key steps and chemical transformations in the described synthetic pathway.

Caption: Synthetic workflow for 1-Phenyl-2-(piperidin-1-yl)ethanol.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound are essential. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the phenyl group, the piperidine ring protons, and the protons on the ethanol backbone. PubChem indicates that ¹³C NMR data is available.[3]

-

Mass Spectrometry (MS) : GC-MS is a powerful technique for determining the molecular weight and fragmentation pattern, further confirming the identity of the compound.[3][5] A molecular ion peak at m/z 205 would be expected.

-

Infrared (IR) Spectroscopy : IR spectroscopy can identify the functional groups present, notably a broad absorption band for the hydroxyl (-OH) group and C-N stretching for the tertiary amine.[3]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid) would be appropriate for this polar compound.[6]

Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, present in drugs targeting a wide array of conditions.[1][2] While specific biological activity for 1-Phenyl-2-(piperidin-1-yl)ethanol is not extensively documented in publicly available literature, its structural motifs suggest several potential areas of investigation.

-

CNS-Active Agents : The combination of a phenyl group and a piperidine ring is common in centrally acting drugs. The lipophilicity and structure are suitable for crossing the blood-brain barrier.

-

Receptor Antagonists/Agonists : Piperidine derivatives are known to interact with various receptors, including opioid, serotonin (5-HT), and dopamine receptors.[7]

-

Enzyme Inhibitors : The structure could serve as a template for designing enzyme inhibitors, for example, for acetylcholinesterase, which is relevant in Alzheimer's disease therapy.[2]

The diagram below illustrates the relationship between the core chemical structure and its potential applications as a versatile scaffold.

Caption: Potential applications derived from the core scaffold.

Safety, Handling, and Storage

As a research chemical, 1-Phenyl-2-(piperidin-1-yl)ethanol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds like 2-phenylethanol and piperidine derivatives provide guidance.

-

Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.[8][9][10]

-

Handling : Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.[8][9] Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] It may be sensitive to air or moisture.

-

In case of Exposure :

Conclusion

1-Phenyl-2-(piperidin-1-yl)ethanol is a valuable chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its straightforward synthesis, combined with the proven importance of the piperidine scaffold, makes it an attractive target for further research and development. This guide provides the foundational technical information required for scientists to identify, synthesize, analyze, and safely handle this compound, paving the way for future innovation.

References

- Fisher Scientific. (2025).

- (n.d.).

- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)

- PubChem. (n.d.). (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol | C13H19NO.

- CDH Fine Chemical. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Phenyl-1-piperidin-4-ylethanol AldrichCPR.

- National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO. PubChem.

- Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol.

- LookChem. (n.d.). Cas 497-88-1,(αS,2S)-1-Methyl-α-phenyl-2-piperidineethanol.

- LYB. (2015). Global Product Strategy (GPS) Safety Summary Phenyl Ethyl Alcohol.

- (n.d.).

- RSC Publishing. (2010). Analytical Methods.

- Environmental Protection Agency. (2025). 1-(2-phenylpropan-2-yl)piperidine Properties.

- National Center for Biotechnology Information. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.

- (2023).

- ChemicalBook. (2026). 2-Piperidinoethanol | 3040-44-6.

- ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

- MDPI. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments.

- BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.

- (2021).

- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- (n.d.).

- DTIC. (2025). Piperidine Synthesis.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (alphaS,2S)-alpha-Phenyl-2-piperidineethanol | C13H19NO | CID 10856632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. canbipharm.com [canbipharm.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Safety Profile of 1-Phenyl-2-piperidin-1-ylethanol

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Integrity: This document addresses the chemical compound 1-Phenyl-2-piperidin-1-ylethanol (CAS 2480-56-0) , which is the most scientifically accurate interpretation of the requested topic "2-Phenyl-2-piperidin-1-YL-ethanol". As of the date of this guide, a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound is not available.

Therefore, this guide has been constructed through a rigorous process of structural analogy and scientific inference . The safety profile herein is synthesized from the well-documented hazards of its primary structural motifs: the piperidine ring and the 2-phenylethanol backbone. This approach provides a robust, safety-first framework for handling this compound, grounded in the established toxicology of its constituent parts. Every recommendation is based on a conservative assessment of the combined risks.

Section 1: Chemical Identity and Overview

The molecule , 1-Phenyl-2-piperidin-1-ylethanol, is a substituted ethanol derivative containing both a phenyl and a piperidinyl functional group. Its unique structure makes it a compound of interest in synthetic and medicinal chemistry. However, the combination of a highly basic, physiologically active piperidine ring with a phenylethyl alcohol structure necessitates a cautious and informed approach to its handling.

| Identifier | Data | Source |

| IUPAC Name | 1-phenyl-2-piperidin-1-ylethanol | PubChem[1] |

| CAS Number | 2480-56-0 | PubChem[1] |

| Molecular Formula | C₁₃H₁₉NO | PubChem[1] |

| Molecular Weight | 205.30 g/mol | PubChem[1] |

| Canonical SMILES | C1CCN(CC1)CC(C2=CC=CC=C2)O | PubChem[1] |

| InChIKey | WMZSIEGEKUAGJB-UHFFFAOYSA-N | PubChem[1] |

| Known Form | Solid | MilliporeSigma |

Section 2: Inferred Hazard Identification and Classification

The hazard profile of 1-Phenyl-2-piperidin-1-ylethanol is predicted to be dominated by the toxicological characteristics of the piperidine moiety. Piperidine is a highly hazardous substance, classified as flammable, corrosive, and acutely toxic via multiple routes of exposure.[2][3][4][5] The 2-phenylethanol component is less hazardous but contributes to oral toxicity and is a serious eye irritant.[6][7][8]

Therefore, a conservative, composite GHS classification is proposed.

Proposed GHS Classification:

| Hazard Class | Category | Basis of Inference |

| Flammable Solids | Category 2 (Assumed) | Piperidine is a highly flammable liquid. As a solid, the target compound is combustible. |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Contribution from both piperidine and phenylethanol moieties.[4][8] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. Primarily driven by the piperidine moiety.[3][5] |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled. Primarily driven by the piperidine moiety.[3][5] |

| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and eye damage. Primarily driven by the piperidine moiety.[4][5] |

| Serious Eye Damage | Category 1 | Causes serious eye damage. Contribution from both moieties.[4][6] |

GHS Label Elements

-

Pictograms:

GHS Pictograms for Flammability, Corrosion, and Acute Toxicity. -

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

Section 3: Causality-Driven Protocols for Safe Handling

Understanding why a protocol is necessary is key to ensuring compliance and safety. The following sections are structured to explain the reasoning behind each procedural step.

First-Aid Measures: A Response to Corrosivity and Toxicity

The potential for rapid tissue damage and systemic toxicity from piperidine-like compounds dictates an aggressive and immediate first-aid response.

-

In Case of Eye Contact: The primary risk is severe, irreversible corneal damage. Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open. Do not delay in seeking immediate medical attention from an ophthalmologist.[3]

-

In Case of Skin Contact: Dermal absorption is a significant route for toxicity.[2] Immediately remove all contaminated clothing. Drench the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

If Inhaled: The compound, especially if aerosolized, is predicted to be toxic. Remove the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5]

-

If Swallowed: The substance is corrosive and harmful. Rinse the mouth with water. Do NOT induce vomiting , as this risks perforation of the esophagus.[9] Seek immediate medical attention.

Fire-Fighting Measures: Addressing Flammability and Toxic Fumes

The presence of the piperidine ring introduces nitrogen into the molecule, which generates highly toxic nitrogen oxides (NOx) upon combustion, in addition to standard carbon monoxide (CO) and carbon dioxide (CO₂).[2]

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). A water spray can be used to cool containers but may not be effective at extinguishing the fire.[2]

-

Specific Hazards: The solid is combustible and may form explosive dust-air mixtures. Thermal decomposition will produce toxic fumes, including NOx.

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[2]

Accidental Release Measures: A Systematic Workflow

A spill represents an acute risk of exposure and potential fire. The response must be systematic to mitigate these hazards.

Section 4: Exposure Control and Personal Protection

Engineering controls are the primary line of defense, supplemented by robust personal protective equipment (PPE).

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[9] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield. Standard safety glasses are insufficient.[3]

-

Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for integrity before each use.[9]

-

Skin and Body Protection: Wear a lab coat. For larger quantities or significant spill risk, a chemically resistant apron or suit is recommended.

-

Respiratory Protection: Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

-

Section 5: Stability, Reactivity, and Storage

The chemical nature of the molecule dictates specific storage and handling requirements to prevent degradation or hazardous reactions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Avoid heat, flames, sparks, and static discharge.[2][10]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids, which can react exothermically with the piperidine nitrogen.[2]

-

Hazardous Decomposition Products: As noted, combustion produces Carbon Oxides (CO, CO₂) and Nitrogen Oxides (NOx).[2]

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Store locked up, with access restricted to authorized personnel.[5]

Section 6: Toxicological Profile by Structural Analogy

This section outlines the predicted toxicological effects. No specific toxicological data for 1-Phenyl-2-piperidin-1-ylethanol has been published. The following is an expert synthesis based on its structural components.

-

Likely Routes of Exposure: Inhalation, Dermal (skin), Ocular (eye), Ingestion.

-

Acute Effects:

-

Skin: Expected to be corrosive, causing chemical burns and rapid tissue damage. Dermal absorption may lead to systemic toxicity.[4]

-

Eyes: Expected to cause serious, potentially irreversible eye damage.[4][6]

-

Inhalation: Vapors or dusts are predicted to be toxic, potentially causing severe respiratory tract irritation, chemical burns, and systemic effects.[2]

-

Ingestion: Predicted to be harmful and corrosive, causing burns to the mouth, throat, and stomach.[4][8]

-

-

Chronic Effects: Long-term exposure data is unavailable. Chronic exposure to piperidine-like compounds can affect the central nervous system.

-

Carcinogenicity & Mutagenicity: No data available to classify.

References

-

Cambridge Isotope Laboratories, Inc. (2024). PIPERIDINE (D11, 98%) Safety Data Sheet.

-

International Labour Organization. (2021). International Chemical Safety Cards (ICSC): PHENETHYL ALCOHOL.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.

-

Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 2-Phenylethanol.

-

Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine.

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Phenylethanol.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Phenylethanol.

-

MilliporeSigma. (n.d.). 1-Phenyl-2-(1-piperidinyl)ethanol AldrichCPR.

-

PENTA s.r.o. (2024). Piperidine Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol.

-

FUJIFILM Wako Pure Chemical Corporation. (2024). SAFETY DATA SHEET: Piperidine.

-

Thermo Fisher Scientific. (2023). Piperidine SAFETY DATA SHEET.

-

LyondellBasell. (n.d.). Global Product Strategy (GPS) Safety Summary: Phenyl Ethyl Alcohol.

-

Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.

-

Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia.

-

MilliporeSigma. (2025). SAFETY DATA SHEET: Piperidine.

Sources

- 1. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. carlroth.com [carlroth.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. ICSC 0936 - PHENETHYL ALCOHOL [chemicalsafety.ilo.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. chemos.de [chemos.de]

A Technical Guide to the Physicochemical Characterization of Phenyl-Piperidinyl-Ethanol Derivatives: Focus on Melting and Boiling Points

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the critical physicochemical properties of melting and boiling points, using 1-Phenyl-2-(piperidin-1-yl)ethanol as a primary exemplar. The ambiguous nomenclature of "2-Phenyl-2-piperidin-1-YL-ethanol" necessitates the selection of a structurally similar and well-documented compound for a rigorous scientific discussion. This guide provides not only the specific physical constants for our model compound but also the underlying principles and detailed methodologies for their experimental determination, contextualizing their importance in the broader landscape of pharmaceutical development.

The Pivotal Role of Melting and Boiling Points in Pharmaceutical Development

The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical constants that profoundly influence its entire lifecycle, from synthesis and purification to formulation and final dosage form performance.

-

Purity Assessment: A sharp and well-defined melting point range is a primary indicator of a pure crystalline substance. Broad or depressed melting ranges often suggest the presence of impurities.

-

Solid-State Characterization: The melting point is integral to understanding the solid-state properties of a drug, including polymorphism, which can impact solubility, stability, and bioavailability.

-

Formulation Strategy: Knowledge of the melting point is crucial for developing formulations, particularly for melt-based processes like hot-melt extrusion. The boiling point is critical for processes involving solvents, such as spray drying and lyophilization, as it dictates the conditions required for solvent removal.

-

Stability and Storage: These thermal properties provide insights into the compound's stability under various temperature conditions, informing storage and handling requirements.

Physicochemical Profile of 1-Phenyl-2-(piperidin-1-yl)ethanol

1-Phenyl-2-(piperidin-1-yl)ethanol is a representative of the phenyl-piperidinyl-ethanol class of compounds, which are of interest in medicinal chemistry. Its structural features, comprising a phenyl group, a hydroxyl group, and a piperidine ring, confer specific physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C13H19NO | [1][2] |

| Molecular Weight | 205.30 g/mol | [2] |

| Melting Point | 72 °C (345.15 K) | [1] |

| Boiling Point | 338 °C (611.15 K) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

The presence of both a polar hydroxyl group and a non-polar phenyl group, along with the basic piperidine nitrogen, suggests a compound with moderate polarity and the potential for hydrogen bonding. These structural attributes are directly reflected in its melting and boiling points.

Experimental Determination of Melting and Boiling Points

The precise and accurate determination of melting and boiling points is a cornerstone of chemical and pharmaceutical analysis. The following protocols outline standard laboratory procedures.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 1-Phenyl-2-(piperidin-1-yl)ethanol is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point of 72 °C.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has melted is recorded as the completion of melting. The melting point is reported as this range.

Causality in Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, preventing an overestimation of the melting point.

Boiling Point Determination (Distillation Method)

For a non-volatile liquid or a melted solid, the boiling point can be determined by distillation.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: A sample of 1-Phenyl-2-(piperidin-1-yl)ethanol is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Boiling Point Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature, at which vapor and liquid are in equilibrium, is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary.

Causality in Experimental Choices:

-

Boiling Chips: Prevent bumping and ensure a controlled, even boil.

-

Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

Visualizing the Experimental Workflow

The logical flow of determining these critical physical constants can be represented as follows:

Conclusion

The melting and boiling points of 1-Phenyl-2-(piperidin-1-yl)ethanol, and indeed any pharmaceutical candidate, are not mere data points but are critical parameters that guide the entire drug development process. A thorough understanding and accurate experimental determination of these properties are indispensable for ensuring the quality, safety, and efficacy of the final medicinal product. The methodologies and principles outlined in this guide provide a robust framework for the physicochemical characterization of novel chemical entities.

References

-

1-Phenyl-2-(1-piperidyl)ethanol | Solubility of Things. [Link]

-

2-(piperidin-1-yl)ethanol - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- EP0524846A1 - 2-(Piperidin-1-yl)

-

1-Phenyl-1-(pyridin-2-yl)ethanol - LookChem. [Link]

-

Cas 497-88-1,(αS,2S)-1-Methyl-α-phenyl-2-piperidineethanol | lookchem. [Link]

-

1-phenyl-2-piperidin-1-ylethanol hydrochloride - ChemBK. [Link]

-

1-(2-phenylpropan-2-yl)piperidine Properties - EPA. [Link]

-

(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol | C13H19NO - PubChem. [Link]

-

1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem - NIH. [Link]

-

1-piperidineethanol, alpha-phenyl-, hydrochloride (C13H19NO) - PubChemLite. [Link]

-

2-[4-(2-methylphenyl)piperazin-1-yl]ethanol - Stenutz. [Link]

-

N-Methyl-L-valine - CAS Common Chemistry. [Link]

Sources

Methodological & Application

Catalytic methods for synthesizing 2-Phenyl-2-piperidin-1-YL-ethanol

An In-Depth Guide to the Catalytic Synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol

Introduction: The Significance of Vicinal Amino Alcohols

The 1,2-amino alcohol moiety is a privileged structural motif found in a vast array of pharmacologically active compounds, natural products, and chiral ligands for catalysis.[1] 2-Phenyl-2-piperidin-1-yl-ethanol, a vicinal amino alcohol, serves as a valuable chiral building block in medicinal chemistry and drug development, with the piperidine ring being a cornerstone in numerous pharmaceuticals.[2][3][4][5][6] The classical synthesis of these compounds often involves the direct aminolysis of epoxides. However, these reactions typically demand harsh conditions, such as high temperatures and a large excess of the amine, which can lead to low yields and a lack of regioselectivity.[1]

The primary challenge in synthesizing 2-Phenyl-2-piperidin-1-yl-ethanol from styrene oxide and piperidine lies in controlling the regioselectivity of the epoxide ring-opening. The nucleophilic piperidine can attack either the terminal (Cβ) carbon or the more substituted benzylic (Cα) carbon. For the desired product, the attack must occur at the benzylic position. Catalytic methods provide a powerful solution, enabling this transformation under milder conditions with significantly enhanced efficiency and selectivity.

This guide provides detailed application notes and protocols for three distinct catalytic approaches for the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol: Lewis acid catalysis, reusable heterogeneous catalysis, and a conceptual framework for asymmetric synthesis to achieve enantiomerically enriched products.

Core Synthetic Pathway: Catalytic Ring-Opening of Styrene Oxide

The most direct and atom-economical approach to 2-Phenyl-2-piperidin-1-yl-ethanol is the catalytic ring-opening of styrene oxide with piperidine. The catalyst's role is to activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine and directing the reaction towards the desired regioisomer.

Caption: Regioselectivity in the ring-opening of styrene oxide.

Methodology 1: Homogeneous Lewis Acid Catalysis

Principle of Operation: Lewis acids activate the epoxide by coordinating to the oxygen atom. This polarization of the C-O bonds enhances the electrophilicity of the carbon atoms. In the case of styrene oxide, the developing positive charge is better stabilized at the benzylic (Cα) position, which strongly favors nucleophilic attack at this site, leading to the desired 2-phenyl-2-aminoethanol product with high regioselectivity.[1][7] Metal triflates, such as Tin(II) triflate (Sn(OTf)₂) and Lanthanide triflates (e.g., La(OTf)₃), are particularly effective due to their high Lewis acidity and the non-nucleophilic nature of the triflate counter-anion.[1][7]

Sources

- 1. bibrepo.uca.es [bibrepo.uca.es]

- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol. The following sections provide an in-depth analysis of a reliable synthetic route, address common experimental challenges, and offer field-proven strategies to optimize reaction yields and purity. Our focus is not just on the procedural steps, but on the underlying chemical principles that govern success.

Synthesis Strategy: A Two-Step Approach

The synthesis of 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol is most effectively and reliably achieved through a two-step sequence involving a nucleophilic substitution followed by a chemoselective reduction. This pathway is selected for its use of readily available starting materials and its reliance on well-understood, high-yielding transformations.

-

Step 1: Nucleophilic Substitution. The synthesis begins with the formation of the α-amino ester intermediate, ethyl 2-phenyl-2-(piperidin-1-yl)acetate. This is accomplished via the reaction of ethyl 2-bromo-2-phenylacetate with piperidine. Piperidine serves as both the nucleophile and the acid scavenger in this SN2 reaction.

-

Step 2: Ester Reduction. The carbonyl of the resulting ester is then reduced to a primary alcohol using a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LAH). This step must be performed under strictly anhydrous conditions to prevent quenching of the highly reactive LAH.

The overall workflow is illustrated below.

Caption: Overall two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why is this two-step route preferred over, for example, a Grignard reaction?

A1: While a Grignard reaction is a powerful tool for C-C bond formation, constructing this specific molecule presents challenges. For instance, reacting a phenyl Grignard reagent with a 2-(piperidin-1-yl) aldehyde could work, but the aldehyde itself can be unstable. The proposed substitution-reduction pathway is robust, scalable, and generally proceeds with fewer side reactions, leading to a cleaner product profile and simplifying purification.

Q2: Why is Lithium Aluminum Hydride (LAH) necessary for the reduction? Can I use Sodium Borohydride (NaBH₄)?

A2: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters to primary alcohols. LAH is a much more potent reducing agent and is the standard choice for this transformation. The high reactivity of LAH necessitates the use of anhydrous solvents (like THF or diethyl ether) and careful quenching during the workup phase.

Q3: What are the primary challenges associated with purifying the final amino alcohol product?

A3: The main difficulties arise from the molecule's physicochemical properties.[1] The presence of a basic piperidine nitrogen and a polar hydroxyl group makes the compound highly polar and water-soluble.[1] This can lead to issues such as:

-

Difficult Extraction: The product may partition poorly from the aqueous layer into common organic solvents.

-

Chromatography Issues: The basic nitrogen can interact strongly with the acidic silica gel, causing significant peak tailing and potential product loss on the column.[1]

-

High Boiling Point: The product is expected to have a high boiling point, making vacuum distillation the only viable distillation method to avoid thermal decomposition.[1]

Q4: How can I confirm the successful synthesis of my product?

A4: A combination of standard analytical techniques should be used:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Look for the disappearance of the ester's ethyl signals and the appearance of the new CH₂OH signals.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected: 205.30 g/mol ).[2]

-

Infrared (IR) Spectroscopy: To verify the functional group transformation. Look for the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300-3400 cm⁻¹).

Detailed Experimental Protocols

Protocol 3.1: Synthesis of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate (Step 1)

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromo-2-phenylacetate (1.0 eq).

-

Reagents: Dissolve the starting material in acetonitrile (or THF) to a concentration of approximately 0.5 M. Add piperidine (2.2 eq) to the solution. A slight excess of piperidine ensures the complete consumption of the bromide and acts as a base to neutralize the HBr byproduct.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50°C to reduce the reaction time to 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: a. Once the reaction is complete, cool the mixture to room temperature and filter off the piperidinium bromide salt. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 3.2: Synthesis of 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol (Step 2)

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LAH) (1.5 - 2.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Addition: Dissolve the crude or purified ester from Step 1 in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0°C. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

-

Workup (Fieser Method): a. Cool the reaction mixture back down to 0°C. b. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

- 'X' mL of water (where 'X' is the mass of LAH in grams).

- 'X' mL of 15% aqueous NaOH.

- '3X' mL of water. c. Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. d. Combine the organic filtrates and concentrate under reduced pressure to yield the crude amino alcohol.

Troubleshooting and Optimization Guide

| Problem / Observation | Potential Cause | Recommended Solution & Scientific Rationale |

| Low Yield in Step 1 (Ester Formation) | Incomplete Reaction | Solution: Increase reaction time or gently heat to 40-50°C. Rationale: The SN2 reaction rate is dependent on time and temperature. Providing more energy and time ensures the reaction proceeds to completion. |

| Competing E2 Elimination | Solution: Avoid high temperatures (>60°C). Rationale: Higher temperatures can favor the E2 elimination pathway, especially with a sterically accessible base like piperidine, leading to the formation of ethyl cinnamate byproduct. | |

| Low Yield in Step 2 (Reduction) | Inactive LAH Reagent | Solution: Use a fresh bottle of LAH or titrate the existing reagent to determine its active hydride content. Rationale: LAH is extremely hygroscopic and reacts violently with water. Exposure to atmospheric moisture over time deactivates the reagent, reducing its effective molarity. |

| Product Loss During Workup | Solution: Use the Fieser workup method as described in Protocol 3.2. Rationale: A simple acid quench can protonate the amino alcohol, increasing its water solubility and leading to significant product loss in the aqueous layer. The Fieser workup creates easily filterable aluminum salts and keeps the product in its neutral, more organic-soluble form. | |

| Difficulty Purifying Final Product | Product Streaking/Tailing on Silica Gel Column | Solution: Prepare the column slurry and eluent with 0.5-1% triethylamine or ammonium hydroxide. Rationale: The basic nitrogen on the piperidine ring interacts with acidic silanol groups on the silica surface, causing poor chromatography. Adding a competing base to the mobile phase deactivates these sites, allowing for symmetrical peak elution.[1] |

| Product Remains in Aqueous Layer After Extraction | Solution: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. Use a more polar extraction solvent like Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol. Rationale: The "salting out" effect reduces the solubility of the organic product in the aqueous phase by increasing the ionic strength of the solution. A more polar solvent system is more effective at extracting the highly polar amino alcohol. |

Quantitative Data Summary

| Step | Key Reagents | Stoichiometry (eq) | Recommended Solvent | Temp. (°C) | Typical Time (h) |

| 1. Substitution | Ethyl 2-bromo-2-phenylacetate | 1.0 | Acetonitrile | 25-50 | 4-24 |

| Piperidine | 2.2 | ||||

| 2. Reduction | Intermediate Ester | 1.0 | Anhydrous THF | 0 to 25 | 2-4 |

| Lithium Aluminum Hydride (LAH) | 1.5 - 2.0 |

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting low yield.

References

- Benchchem. (n.d.). Optimization of reaction conditions for 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis.

- Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.

- PubChem. (n.d.). (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol.

- Benchchem. (n.d.). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol.

Sources

Technical Support Center: Optimization of Reaction Temperature for the Synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol

Welcome to the technical support center for the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature and achieve high yield and purity in your experiments.

Introduction to the Synthesis and the Critical Role of Temperature

The synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol, a valuable β-amino alcohol, is most commonly achieved through the nucleophilic ring-opening of styrene oxide with piperidine. This reaction, while straightforward in principle, is highly sensitive to reaction parameters, with temperature being a critical factor that dictates the reaction rate, yield, and the impurity profile.

An optimal temperature ensures a sufficient reaction rate without promoting undesirable side reactions. Sub-optimal temperatures can lead to incomplete conversion, while excessive heat can result in the formation of byproducts such as the isomeric amino alcohol and styrene glycol, complicating purification and reducing the overall yield. This guide will provide a systematic approach to optimizing the reaction temperature for this specific synthesis.

Reaction Pathway Overview

The primary reaction involves the nucleophilic attack of the secondary amine of piperidine on one of the electrophilic carbons of the epoxide ring of styrene oxide.

Caption: General reaction pathway for the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Phenyl-2-piperidin-1-yl-ethanol?

The most prevalent and efficient method is the direct reaction of styrene oxide with piperidine. This reaction is a classic example of nucleophilic epoxide ring-opening.

Q2: Why is temperature optimization so crucial for this reaction?

Temperature directly influences the reaction kinetics and the formation of byproducts.

-

Low Temperatures: May lead to a sluggish reaction and incomplete conversion of starting materials.

-

High Temperatures: Can accelerate the primary reaction but also significantly promote the formation of impurities like styrene glycol through the hydrolysis of styrene oxide, especially if traces of water are present. It can also influence the regioselectivity of the piperidine attack on the epoxide ring.

Q3: What are the expected major and minor products?

The major product is 2-Phenyl-2-piperidin-1-yl-ethanol, resulting from the nucleophilic attack of piperidine on the benzylic carbon of the styrene oxide. The minor product is typically the constitutional isomer, 1-Phenyl-2-piperidin-1-yl-ethanol, formed from the attack at the terminal carbon. The ratio of these isomers can be influenced by the reaction conditions, including the solvent and temperature.

Q4: What are the common impurities I should look for?

Besides the isomeric product, the most common impurity is styrene glycol, formed from the hydrolysis of unreacted styrene oxide. Residual starting materials (styrene oxide and piperidine) may also be present if the reaction does not go to completion.

Q5: What analytical techniques are recommended for monitoring this reaction?

-

Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.

-

High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the relative amounts of product and impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a good starting point[1][2].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and volatile impurities. The PubChem entry for 1-Phenyl-2-piperidin-1-ylethanol indicates the availability of GC-MS data[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and the identification of isomeric impurities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides a systematic approach to resolving them, with a focus on the role of reaction temperature.

Caption: A troubleshooting decision tree for the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol.

| Problem | Potential Cause | Troubleshooting Steps & Recommendations |

| Low Yield / Incomplete Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress at each new temperature point using TLC or HPLC to find the optimal balance between reaction rate and purity. |

| Insufficient reaction time. | Extend the reaction duration. Continue to monitor the reaction until one of the starting materials is fully consumed. | |

| Poor quality of reagents. | Ensure the purity of both styrene oxide and piperidine. Styrene oxide can polymerize or hydrolyze upon storage. | |

| High Levels of Impurities | Reaction temperature is too high. | This is a common cause for the formation of byproducts. Decrease the reaction temperature. Refluxing in a lower-boiling solvent might be a solution. For instance, if using ethanol (b.p. 78°C), consider a solvent with a lower boiling point or conduct the reaction at a controlled temperature below reflux. |

| Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried to minimize the formation of styrene glycol. | |

| Incorrect stoichiometry. | An excess of piperidine can sometimes lead to the formation of diadducts, although this is less common. A 1:1 to 1:1.2 molar ratio of styrene oxide to piperidine is a good starting point. | |

| Reaction Fails to Initiate | Extremely low reaction temperature. | Some activation energy is required. Gently warm the reaction mixture to initiate the reaction. |

| Inactive reagents. | Verify the quality and age of your starting materials. |

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic workflow for determining the optimal reaction temperature for the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol.

Caption: Workflow for the temperature optimization study.

Materials and Reagents:

-

Styrene Oxide (≥98%)

-

Piperidine (≥99%)

-

Anhydrous Ethanol

-

Reaction vials with stir bars

-

Temperature-controlled reaction block or parallel synthesizer

-

HPLC system with a C18 column

-

TLC plates (silica gel)

Procedure:

-

Preparation:

-

In a fume hood, prepare a stock solution of styrene oxide in anhydrous ethanol (e.g., 1 M).

-

Prepare a stock solution of piperidine in anhydrous ethanol (e.g., 1.1 M).

-

-

Reaction Setup:

-

In a series of reaction vials, add a defined volume of the styrene oxide solution.

-

Place the vials in a temperature-controlled reactor block and set the desired temperatures for each reaction (e.g., a gradient from 40°C to 80°C in 10°C increments).

-

Allow the solutions to equilibrate to the set temperature.

-

-

Reaction Initiation and Monitoring:

-

To each vial, add an equimolar or slight excess (e.g., 1.1 equivalents) of the piperidine solution to initiate the reaction.

-

At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction vial.

-

Quench the reaction in the aliquot by diluting it with the mobile phase for HPLC analysis.

-

Spot the aliquot on a TLC plate to visually monitor the disappearance of the starting material.

-

-

Analysis:

-

Analyze the quenched aliquots by HPLC to determine the percentage conversion of styrene oxide, the yield of 2-Phenyl-2-piperidin-1-yl-ethanol, and the percentage of major impurities.

-

Data Interpretation:

| Temperature (°C) | Time (h) | Styrene Oxide Conversion (%) | Product Yield (%) | Isomer Impurity (%) | Styrene Glycol (%) |

| 40 | 24 | 65 | 62 | <1 | <1 |

| 50 | 12 | 85 | 82 | 1.5 | 1 |

| 60 | 8 | 98 | 95 | 2 | 1.5 |

| 70 | 4 | >99 | 94 | 3 | 2.5 |

| 80 | 2 | >99 | 88 | 4 | 7 |

The data in this table is illustrative and will vary based on specific experimental conditions.

The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable timeframe, with the lowest level of impurities. Based on the illustrative data, 60°C appears to be a good starting point for a balance of reaction speed and selectivity.

Conclusion

The optimization of reaction temperature is a critical step in the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol. By systematically evaluating the effect of temperature on the reaction outcome, researchers can significantly improve the yield and purity of their product. This guide provides a comprehensive framework for troubleshooting common issues and a detailed protocol for conducting a temperature optimization study.

References

-

Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 64(2), 115-121. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

-

PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Storage & Stability of 2-Phenyl-2-piperidin-1-yl-ethanol

Part 1: Executive Summary & Critical Storage Directives

Compound Profile

-

Chemical Name: 2-Phenyl-2-(piperidin-1-yl)ethanol[1][2][3][4]

-

Functional Classification:

-Amino Alcohol / Tertiary Amine[1][2][3] -

Core Reactivity: The molecule features a tertiary piperidine nitrogen and a hydroxyl group. The presence of the phenyl group at the

-position (relative to the hydroxyl) or

Quick-Reference Storage Card

| Parameter | Recommendation | Scientific Rationale |

| Temperature | +2°C to +8°C (Refrigerated) | Slows the kinetics of N-oxidation and benzylic autoxidation.[1][2][3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical: Tertiary amines avidly absorb atmospheric CO₂ and moisture to form carbamates/carbonates. |

| Light | Amber Vial / Foil Wrap | Prevents photo-initiated radical oxidation at the benzylic carbon.[1][2][3] |

| State | Solid / Viscous Oil | If oil, store upright to prevent cap liner leaching. If solid, keep desiccated.[5] |

| Shelf Life | 12–18 Months (Properly stored) | Shelf life drops to <3 months if exposed to air/light.[3] |

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific scenarios reported by users handling 2-Phenyl-2-piperidin-1-yl-ethanol.

Q1: "My sample has turned from colorless/white to a yellow or brownish oil. Is it still usable?"

Diagnosis: Oxidative Degradation (N-Oxide Formation). The yellowing is a classic signature of tertiary amine oxidation.[1][3] The electron-rich nitrogen in the piperidine ring reacts with atmospheric oxygen to form an N-oxide species.[1][2][3] In advanced stages, benzylic oxidation can produce conjugated impurities (imines or ketones) which are chromophores (colored).

-

Action Plan:

-

Check Purity: Run a TLC (Thin Layer Chromatography) or LC-MS.[3] The N-oxide is much more polar than the parent compound and will appear as a distinct spot/peak with a lower

(TLC) or earlier retention time (Reverse Phase HPLC). -

Salvage Protocol: If degradation is <5%, you can purify via silica gel chromatography. Note that N-oxides can sometimes be reduced back to the amine using mild reducing agents (e.g., Zn/AcOH), but re-purification is preferred for biological assays.

-

Prevention: Always purge the headspace with Argon before re-sealing the vial.

-

Q2: "The compound has become sticky or formed a 'wet' crust on the surface. Why?"

Diagnosis: Hygroscopicity & Salt Formation. Amino alcohols are notoriously hygroscopic.[3]

-

Moisture Absorption: The hydroxyl and amine groups hydrogen bond with water vapor.

-

Carbonate Formation: The basic piperidine nitrogen reacts with atmospheric

and

-

Action Plan:

-

Desiccation: Place the open vial in a vacuum desiccator over

or activated silica gel for 24 hours. -

Solubility Check: If the crust is insoluble in organic solvents (e.g., DCM, Ether) but soluble in water, it is likely the carbonate salt.

-

Restoration: Dissolve the material in an organic solvent (DCM), wash with dilute

(to liberate the free base from any carbonate salts), dry over

-

Q3: "I am seeing an extra peak in my HPLC chromatogram at [M+16]. What is this?"

Diagnosis: N-Oxide Impurity. An [M+16] mass shift corresponds to the addition of one Oxygen atom.[1][3] This confirms the formation of the Piperidine-N-Oxide .[1][2][3]

-

Technical Context: This transformation is often accelerated by light and trace metal ions in solvents.

-

Resolution: Ensure your HPLC solvents are high-grade and free of peroxides (avoid old THF or Ether).[1][3] If the peak persists in the solid sample, the batch has oxidized during storage.

Q4: "Can I store this compound in DMSO or Methanol stock solutions?"

Diagnosis: Solution Stability Risks.

-

DMSO: Caution. DMSO is an oxidant (Swern oxidation precursor). While stable at RT, long-term storage of amines in DMSO can lead to slow oxidation, especially if the DMSO is wet.

-

Methanol/Ethanol: Preferred for short term. Protic solvents stabilize the amine via hydrogen bonding, but they do not protect against oxidation.

-

Chlorinated Solvents (DCM/Chloroform): AVOID for storage. Tertiary amines can react with DCM over time (quaternization) to form chloromethyl ammonium salts (the "Menschutkin reaction" variant), especially under light.

Part 3: Scientific Mechanisms & Degradation Pathways[1][2]

The stability profile of 2-Phenyl-2-piperidin-1-yl-ethanol is dictated by three competing degradation pathways. Understanding these allows for better experimental design.

Pathway 1: Oxidative Dealkylation & N-Oxidation

The piperidine nitrogen has a lone pair of electrons that is highly reactive toward singlet oxygen and peroxides.[1][2][3]

Pathway 2: Benzylic Oxidation

The carbon atom carrying the phenyl ring (Benzylic position) has a lower bond dissociation energy (BDE) for its C-H bond.

-

Mechanism: Radical abstraction of the benzylic proton

Formation of a radical -

Consequence: Fragmentation of the molecule.

Pathway 3: Hygroscopic Carbonation[1][2]

-

Mechanism:

[1][2] -

Consequence: The "Free Base" converts to a salt, altering solubility and molecular weight calculations for dosing.

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways for 2-Phenyl-2-piperidin-1-yl-ethanol.[1][2][3] Blue indicates the stable compound; Red indicates irreversible chemical degradation; Yellow indicates reversible physical changes.

Part 4: Analytical Validation Protocol

Before using stored material for critical experiments (e.g.,

Visual Inspection

-

Pass: White/Off-white crystalline solid or clear colorless oil.[1][2][3]

-

Fail: Yellow/Orange color, liquid droplets on solid surface (deliquescence).

Solubility Test (The "Salt Check")

Dissolve 1 mg of compound in 1 mL of Chloroform (CDCl₃) or Dichloromethane .

-

Pass: Clear solution.

-

Fail: Cloudy suspension or precipitate.[3] (Indicates formation of inorganic salts or carbonate salts which are insoluble in non-polar organic solvents).

TLC Confirmation

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 90% DCM / 9% Methanol / 1% Ammonium Hydroxide (Ammonia is required to drag the amine).

-

Visualization: UV (254 nm) and Iodine Stain.

-

Interpretation:

References

-

PubChem. (2025). Compound Summary for CID 10856632: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol.[1][2][3][6][7] National Library of Medicine.[3] Available at: [Link]

-

Lai, J. et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification. Journal of Materials Chemistry B. Available at: [Link]

-

Carl Roth. (2025). Safety Data Sheet: 2-Phenylethanol. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Phenyl-2-piperidinoacetonitrile | C13H16N2 | CID 21989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 6. (alphaS,2S)-alpha-Phenyl-2-piperidineethanol | C13H19NO | CID 10856632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (alphaS,2S)-alpha-Phenyl-2-piperidineethanol | C13H19NO | CID 10856632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis and Regioisomer Separation of 2-Phenyl-2-piperidin-1-YL-ethanol

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-2-piperidin-1-YL-ethanol. The focus of this document is to address the common challenge of regioisomeric impurity formation and to provide robust methodologies for their separation and characterization.

Introduction to the Synthetic Challenge

The synthesis of 2-Phenyl-2-piperidin-1-YL-ethanol, a valuable building block in medicinal chemistry, typically proceeds via the nucleophilic ring-opening of styrene oxide with piperidine. This reaction, while seemingly straightforward, can lead to the formation of two regioisomers: the desired 2-Phenyl-2-piperidin-1-YL-ethanol (Isomer 1) and the undesired 1-Phenyl-2-piperidin-1-YL-ethanol (Isomer 2). The ratio of these isomers is highly dependent on the reaction conditions. Due to their structural similarity, the separation of these regioisomers presents a significant purification challenge.

Frequently Asked Questions (FAQs)

Q1: What are the structures of the expected regioisomers in the synthesis of 2-Phenyl-2-piperidin-1-YL-ethanol?

A1: The reaction of piperidine with styrene oxide can result in two regioisomers, arising from the nucleophilic attack of the piperidine nitrogen at either the C1 (benzylic) or C2 (terminal) carbon of the epoxide ring.

-

Isomer 1 (Desired): 2-Phenyl-2-piperidin-1-YL-ethanol results from the attack at the benzylic carbon (C1) of the styrene oxide.

-

Isomer 2 (Undesired): 1-Phenyl-2-piperidin-1-YL-ethanol results from the attack at the terminal carbon (C2) of the styrene oxide.[1]

Q2: What reaction conditions favor the formation of the desired 2-Phenyl-2-piperidin-1-YL-ethanol (Isomer 1)?

A2: The regioselectivity of the epoxide ring-opening is influenced by several factors, including the solvent, temperature, and the presence of catalysts. Generally, conditions that favor an SN1-like mechanism at the more substituted benzylic carbon will increase the yield of the desired isomer. This is because a partial positive charge is better stabilized at the benzylic position.

Table 1: Influence of Reaction Conditions on Regioisomer Ratio

| Parameter | Condition Favoring Isomer 1 (2-Phenyl-2-piperidin-1-YL-ethanol) | Rationale |

| Solvent | Protic solvents (e.g., methanol, ethanol, water) | Protic solvents can stabilize the developing partial positive charge on the benzylic carbon during the transition state, favoring nucleophilic attack at this position. |

| Catalyst | Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., HCl, H₂SO₄) | Acid catalysts coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This enhances the electrophilicity of both carbons, but the effect is more pronounced at the benzylic carbon, which can better stabilize a partial positive charge. |

| Temperature | Moderate to elevated temperatures | Higher temperatures can help overcome the activation energy for the formation of the more sterically hindered product (Isomer 1). However, excessively high temperatures may lead to side reactions. |

Q3: How can I monitor the progress of the reaction and the formation of regioisomers?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

-

TLC System: A typical mobile phase for TLC analysis is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, often with a small amount of a basic modifier like triethylamine to reduce tailing of the amine spots.

-

Visualization: The spots can be visualized under UV light (due to the phenyl group) and/or by staining with a suitable agent such as potassium permanganate or ninhydrin.

-

Interpretation: The two regioisomers will likely have very close Rf values, but with a well-optimized solvent system, you should be able to see two distinct, albeit close, spots.

Q4: My TLC shows two very close spots. How can I confirm the identity of each spot?

A4: Definitive identification requires isolation of the individual isomers followed by spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The key differentiating feature will be the chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton).

-

In 2-Phenyl-2-piperidin-1-YL-ethanol (Isomer 1) , this proton is on a carbon adjacent to the phenyl group and a CH₂ group. It will appear as a doublet of doublets or a multiplet.

-

In 1-Phenyl-2-piperidin-1-YL-ethanol (Isomer 2) , this proton is on a carbon attached to the phenyl group and a CH₂ group attached to the piperidine. It will also appear as a multiplet but at a different chemical shift.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the carbons in the ethanol backbone will be distinct for each isomer.

-

2D NMR Techniques: Techniques like HSQC and HMBC can be invaluable in unequivocally assigning the proton and carbon signals and confirming the connectivity of the atoms in each isomer.[2][3]

Troubleshooting Guide

Problem 1: Low yield of the desired regioisomer (2-Phenyl-2-piperidin-1-YL-ethanol).

Possible Causes:

-

Suboptimal Reaction Conditions: The reaction conditions may be favoring the formation of the undesired 1-Phenyl-2-piperidin-1-YL-ethanol.

-

Steric Hindrance: Piperidine is a relatively bulky nucleophile, and attack at the more sterically hindered benzylic carbon can be slow.

Solutions:

-

Solvent Selection: Switch to a more polar, protic solvent like methanol or ethanol to stabilize the benzylic carbocation-like transition state.

-

Acid Catalysis: Introduce a catalytic amount of a Lewis or Brønsted acid to activate the epoxide ring. Perform small-scale trials to screen different acid catalysts and their concentrations.

-

Temperature Optimization: Gradually increase the reaction temperature while monitoring the isomer ratio by TLC or GC to find the optimal balance between reaction rate and selectivity.

-

Reaction Time: Ensure the reaction is allowed to proceed to completion, as the formation of the thermodynamically more stable product may require longer reaction times.

Problem 2: Difficulty in separating the two regioisomers by standard column chromatography.

Possible Causes:

-

Similar Polarity: The two regioisomers have very similar polarities, making them co-elute on standard silica gel.

Solutions:

-

Optimize Column Chromatography Conditions:

-

Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a less polar solvent can improve separation. Consider ternary solvent systems (e.g., hexane/ethyl acetate/triethylamine).

-

Silica Gel: Use a high-purity, small particle size silica gel for higher resolution.

-

Column Dimensions: A long and narrow column will provide better separation than a short and wide one.

-

-

Fractional Crystallization:

-

Free Base: Attempt to crystallize the mixture of free bases from various solvents. Try non-polar solvents like hexane or heptane, or mixtures with a small amount of a more polar solvent like ethyl acetate or isopropanol.

-

Salt Formation: Convert the mixture of isomers to a salt (e.g., hydrochloride, hydrobromide, or tartrate). The different salts may have significantly different solubilities, allowing for separation by fractional crystallization.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Stationary Phase: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile or methanol in water with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used for the separation of basic compounds.

-

Experimental Protocol: Separation of Regioisomers by Column Chromatography

-

Prepare the Column: Dry pack a long, narrow glass column with high-purity silica gel (230-400 mesh).

-

Prepare the Sample: Dissolve the crude mixture of regioisomers in a minimal amount of the initial mobile phase.

-

Load the Column: Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).

-

Gradient Elution: Gradually and slowly increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

-

Fraction Collection: Collect small fractions and analyze each by TLC to identify the fractions containing the pure isomers.

-

Combine and Evaporate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Problem 3: The isolated product is an oil and will not crystallize.

Possible Causes:

-

Residual Solvent: The presence of even small amounts of solvent can inhibit crystallization.

-

Impurities: The presence of the other regioisomer or starting materials can act as an impurity and prevent crystallization.

-

Amorphous Solid: The compound may naturally exist as an amorphous solid or a low-melting solid.

Solutions:

-

High Vacuum Drying: Dry the oil under high vacuum for an extended period to remove all traces of solvent.

-

Purification: Ensure the product is of high purity (>98%) by chromatography before attempting crystallization.

-

Trituration: Add a non-polar solvent (e.g., cold hexane or pentane) to the oil and stir vigorously. This may induce crystallization or wash away more soluble impurities.

-

Seeding: If a small crystal of the desired product is available, add it to the oil to induce crystallization.

-

Salt Formation: Convert the oily free base to a crystalline salt. Hydrochloride and hydrobromide salts of amines are often crystalline.

Visualizing the Workflow

Diagram 1: Synthetic Pathway and Regioisomer Formation

Caption: Synthetic route to 2-Phenyl-2-piperidin-1-YL-ethanol showing the formation of two possible regioisomers.

Diagram 2: Troubleshooting Flowchart for Regioisomer Separation

Caption: A decision-making flowchart for the separation of regioisomers.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-Phenyl-2-piperidin-1-YL-ethanol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Phenyl-2-piperidin-1-YL-ethanol, a chiral amino alcohol. As Senior Application Scientists, our goal is not merely to present data but to illuminate the structural nuances that give rise to the spectral features. We will explore the causality behind the observed chemical shifts and coupling patterns, compare the diagnostic power of ¹H NMR with alternative analytical techniques, and provide a robust experimental protocol for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

The Structural Challenge: Chirality and Diastereotopicity

The structure of 2-Phenyl-2-piperidin-1-YL-ethanol presents a fascinating analytical challenge primarily due to the presence of a stereocenter at the carbon bearing the phenyl and hydroxyl groups (Cα). This chirality is the key determinant of the spectrum's complexity. Protons on a methylene group (CH₂) adjacent to a chiral center are termed "diastereotopic."[1][2] This means they are chemically non-equivalent because they exist in different magnetic environments. Replacing each proton with a different group would result in diastereomers, which are non-mirror image stereoisomers.[2][3] Consequently, these protons will have distinct chemical shifts and will couple to each other, often resulting in complex splitting patterns.[4] Understanding this principle is fundamental to correctly assigning the spectrum of our target molecule.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| H-Ar (Phenyl) | 7.25 - 7.40 | Multiplet (m) | 5H | These protons are part of the aromatic ring. Their downfield shift is due to the deshielding effect of the ring current.[7] The signal will appear as a complex multiplet due to small coupling constants between ortho, meta, and para protons. |